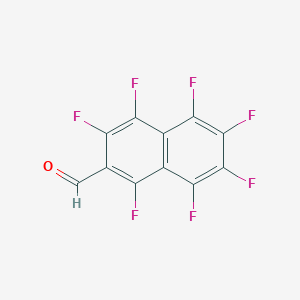

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

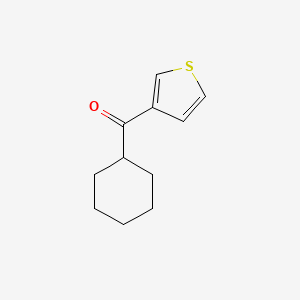

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde is a chemical compound with the molecular formula C11HF7O . It is used as a reactant in the synthesis of rare earth metal complexes for the separation of lanthanide metals .

Synthesis Analysis

The synthesis of 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde involves several steps. One method involves the pyrolysis of the ester 1,3,4,5,6,7,8-heptafluoro-2-naphthyl propynoate at 550 °C/0.01 mmHg . Another method involves the conversion of 2,3,4,5,6-Pentafluorobenzyl methyl sulphoxide into 1,3,4,5,6,7,8-heptafluoro-2-naphthylmethyl methyl sulphoxide .Molecular Structure Analysis

The molecular structure of 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde is characterized by the presence of a naphthalene ring with seven fluorine atoms and an aldehyde group . The molecular weight of this compound is 282.11400 .Chemical Reactions Analysis

The chemical reactions involving 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde are quite complex. For instance, the pyrolysis of 1,3,4,5,6,7,8-heptafluoro-2-naphthyl propynoate results in decarbonylation reactions . Another reaction involves the isomerisation of pentafluorophenyl and 1,3,4,5,6,7,8-heptafluoro-2-naphthyl prop-2-ynyl sulphides .Wissenschaftliche Forschungsanwendungen

- This compound is used in the field of thermophysical property data .

- The data for this compound were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- The properties covered by this data include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure as a function of temperature, enthalpy as a function of temperature, viscosity, and thermal conductivity .

- This compound is used in the field of radiopharmaceuticals .

- [ 18 F]FDG is the most well-known radiopharmaceutical positron emitter, in both clinical and preclinical fields .

- This compound is used in Positron emission tomography (PET), a powerful non-invasive imaging technique used in clinical diagnosis and drug development to visualize and quantitatively assess in vivo biological and pharmacological processes .

- The first study in humans with [ 18 F]FDG dates back to 1976, when the radiotracer was synthesized at the Brookhaven National Laboratory on Long Island and then transported to the Hospital of the University of Pennsylvania, where the first images in a volunteer were acquired using an emission computed (assisted) tomography scanner .

1-decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,-heptadecafluoro

2- [ 18 F]fluoro-2-deoxy- d -glucose ( [ 18 F]FDG)

- This compound is used in the field of polymer chemistry .

- It is used in the synthesis of various polymers due to its unique properties .

- The compound contains a methacrylate group, which is commonly used in the production of polymers .

- This compound is used in the field of organic synthesis .

- It is used for the synthesis of Hantzsch 1,4-dihydropyridines, asymmetric benzoin condensation reaction, and the synthesis of pyrazolo [1,2− b ]phthalazinediones .

- It has also been used for the synthesis of C60 by flash vacuum pyrolysis .

2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

2-Naphthaldehyde

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione

Safety And Hazards

Eigenschaften

IUPAC Name |

1,3,4,5,6,7,8-heptafluoronaphthalene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11HF7O/c12-5-2(1-19)6(13)7(14)4-3(5)8(15)10(17)11(18)9(4)16/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTKGSQFEZEHPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11HF7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565032 |

Source

|

| Record name | 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde | |

CAS RN |

52158-48-2 |

Source

|

| Record name | 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)

![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)